Diethyl diaziridine-3,3-dicarboxylate
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Overview
Description
Diethyl diaziridine-3,3-dicarboxylate is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is an important intermediate and precursor in organic chemistry, particularly known for its role in the synthesis of diazirine photoaffinity probes . The unique properties of this compound include a weak N–N bond, low toxicity, and hydrazine aminal duality .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl diaziridine-3,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the cyclization of diethyl hydrazine dicarboxylate with an appropriate dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl diaziridine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are more stable.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used reagents for the oxidation of diaziridines.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include diazirines, hydrazine derivatives, and substituted diaziridines .
Scientific Research Applications
Diethyl diaziridine-3,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl diaziridine-3,3-dicarboxylate involves its ability to form highly reactive intermediates, such as diazirines, upon oxidation . These intermediates can covalently bind to target molecules, making them useful in photoaffinity labeling studies . The molecular targets and pathways involved include various proteins and enzymes that interact with the diazirine moiety .
Comparison with Similar Compounds
Similar Compounds
Diaziridine: A three-membered ring with two nitrogen atoms, similar to diethyl diaziridine-3,3-dicarboxylate but without the ester groups.
Diazirine: The oxidized form of diaziridine, known for its stability and use in photoaffinity labeling.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can be derived from diaziridines.
Uniqueness
This compound is unique due to its dual functionality as both a hydrazine and an aminal, allowing it to participate in a wide range of chemical reactions . Its low toxicity and ability to form stable diazirines make it particularly valuable in scientific research .
Properties
Molecular Formula |
C7H12N2O4 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
diethyl diaziridine-3,3-dicarboxylate |
InChI |
InChI=1S/C7H12N2O4/c1-3-12-5(10)7(8-9-7)6(11)13-4-2/h8-9H,3-4H2,1-2H3 |
InChI Key |
MZNXAKIVDUJRDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(NN1)C(=O)OCC |
Origin of Product |
United States |
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